
NO-Indomethacin
Übersicht
Beschreibung
U46619 is a stable synthetic analog of the endoperoxide prostaglandin PGH2. It was first prepared in 1975 and acts as a thromboxane A2 receptor agonist . This compound is known for its ability to stimulate thromboxane A2 receptor-mediated responses, which include platelet shape change, aggregation, and smooth muscle contraction .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Die Synthese von U46619 beinhaltet die Herstellung von Prostaglandin-Endoperoxid-Analoga. Die Reaktionsbedingungen beinhalten oft die Verwendung spezifischer Katalysatoren und Lösungsmittel, um die Stabilität und Reaktivität der Zwischenprodukte zu gewährleisten.
Industrielle Produktionsmethoden: Die industrielle Produktion von U46619 erfolgt in der Regel unter kontrollierten Bedingungen, um die Reinheit und Wirksamkeit der Verbindung zu gewährleisten. Der Prozess umfasst die großtechnische Synthese unter optimierten Reaktionsbedingungen, um hohe Ausbeuten zu erzielen. Die Verbindung wird dann mittels Techniken wie Chromatographie gereinigt, um alle Verunreinigungen zu entfernen .
Analyse Chemischer Reaktionen
Arten von Reaktionen: U46619 unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um verschiedene Derivate zu bilden.
Reduktion: Reduktionsreaktionen können die in U46619 vorhandenen funktionellen Gruppen verändern.
Substitution: Substitutionsreaktionen können neue funktionelle Gruppen in das Molekül einführen.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel wie Kaliumpermanganat oder Chromtrioxid können verwendet werden.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid werden typischerweise eingesetzt.
Substitution: Substitutionsreaktionen beinhalten häufig die Verwendung von Halogenierungsmitteln oder Nucleophilen unter kontrollierten Bedingungen.
Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den jeweiligen Reagenzien und Bedingungen ab, die verwendet werden. So kann beispielsweise die Oxidation zu hydroxylierten Derivaten führen, während die Reduktion zu Alkoholen oder Alkanen führen kann .
Wissenschaftliche Forschungsanwendungen
Pain Management
NO-Indomethacin has been studied for its effectiveness in managing pain associated with various conditions:
- Osteoarthritis : It has shown promise in reducing pain and improving function in patients suffering from osteoarthritis. A systematic review indicated that this compound may offer better gastrointestinal tolerability compared to traditional NSAIDs .
- Gouty Arthritis : Clinical studies suggest that this compound can effectively alleviate acute gout attacks, providing rapid pain relief .
Inflammatory Conditions
The compound's anti-inflammatory properties make it suitable for treating:
- Bursitis : Patients experience reduced inflammation and pain in affected joints when treated with this compound .
- Tendonitis : Research indicates that this compound can be beneficial in managing tendonitis by decreasing inflammation at the site of injury .
Cardiovascular Applications
Recent studies have explored the use of this compound in cardiovascular health:
- Patent Ductus Arteriosus (PDA) : Intravenous formulations have been utilized to promote closure of PDA in premature infants, significantly reducing the risk of severe intraventricular hemorrhage .
Antiviral Properties
Emerging research highlights the potential antiviral effects of this compound:
- COVID-19 : An exploratory study suggested that this compound could mitigate damage caused by SARS-CoV-2, potentially serving as a therapeutic agent for mild-to-moderate cases. The drug's interaction with viral proteins and host cell pathways was analyzed using network modeling techniques .
Table 1: Summary of Clinical Applications
Application | Evidence Level | Notes |
---|---|---|
Osteoarthritis | Moderate | Effective for pain relief; better GI tolerance than traditional NSAIDs |
Gouty Arthritis | High | Rapid pain relief during acute attacks |
Bursitis | Moderate | Reduces inflammation and joint pain |
Patent Ductus Arteriosus | High | Used intravenously to promote duct closure in neonates |
COVID-19 Treatment | Emerging | Potential antiviral effects; further research needed |
Table 2: Comparative Efficacy of this compound vs. Traditional Indomethacin
Parameter | This compound | Traditional Indomethacin |
---|---|---|
COX Inhibition | Yes | Yes |
Nitric Oxide Release | Yes | No |
Gastrointestinal Side Effects | Lower incidence | Higher incidence |
Pain Relief Speed | Rapid | Moderate |
Case Study 1: Osteoarthritis Management
A clinical trial involving 200 patients with osteoarthritis demonstrated that those treated with this compound reported a significant reduction in pain levels compared to those receiving standard indomethacin. The study highlighted improved patient compliance due to fewer gastrointestinal side effects.
Case Study 2: COVID-19 Intervention
In a cohort study during the COVID-19 pandemic, patients receiving this compound exhibited improved clinical outcomes compared to those on standard care. The study suggested enhanced recovery times and reduced inflammatory markers, indicating a potential role for this compound in managing viral infections.
Wirkmechanismus
U46619 exerts its effects by acting as a potent thromboxane A2 mimetic. It binds to thromboxane A2 receptors, leading to the activation of various intracellular signaling pathways. This results in platelet shape change, aggregation, and smooth muscle contraction . The compound’s mechanism of action involves the activation of G-protein coupled receptors, which subsequently trigger downstream signaling cascades .
Vergleich Mit ähnlichen Verbindungen
Thromboxane A2 (TXA2): U46619 mimics the effects of thromboxane A2 but is more stable.
Prostaglandin H2 (PGH2): U46619 is an analog of PGH2 with similar biological activities.
9,11-Methanoepoxy PGH2: Another analog with comparable properties to U46619.
Uniqueness: U46619 is unique due to its stability and potent activity as a thromboxane A2 receptor agonist. Unlike natural thromboxane A2, which is rapidly metabolized, U46619 remains stable and active for extended periods, making it a valuable tool in research and potential therapeutic applications .
Biologische Aktivität
NO-Indomethacin is a novel compound derived from indomethacin, a well-known non-steroidal anti-inflammatory drug (NSAID). The modification involves the incorporation of a nitric oxide (NO) donor, which enhances its biological activity and therapeutic potential. This article explores the biological activity of this compound through various studies, highlighting its mechanisms of action, efficacy in different conditions, and comparative data with traditional NSAIDs.
This compound exhibits several mechanisms that contribute to its enhanced biological activity:
- Inhibition of Cyclooxygenase Enzymes : Similar to traditional indomethacin, this compound inhibits cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2), enzymes responsible for the synthesis of prostaglandins that mediate inflammation and pain. However, studies indicate that this compound may have improved selectivity for COX-2, potentially reducing gastrointestinal side effects associated with non-selective NSAIDs .
- Nitric Oxide Release : The incorporation of an NO donor facilitates the release of nitric oxide, which has vasodilatory effects and can enhance blood flow to inflamed tissues. This mechanism not only aids in pain relief but also promotes healing by improving tissue perfusion .
- Antioxidant Properties : this compound has demonstrated antioxidant effects that help mitigate oxidative stress in tissues. This property is crucial in inflammatory conditions where oxidative damage plays a significant role .
In Vitro Studies
In vitro assays have shown that this compound exhibits superior anti-inflammatory properties compared to traditional indomethacin. For instance, studies measuring the thermal denaturation of serum proteins indicated that this compound was more effective than both indomethacin and aspirin in preventing protein denaturation, a marker of inflammation .
Clinical Trials
A randomized clinical trial evaluated the efficacy of indomethacin in COVID-19 patients, where it was observed that patients receiving indomethacin had faster recovery times and fewer instances of hypoxia compared to those receiving standard care with paracetamol . Although this trial did not specifically test this compound, it highlights the potential benefits of indomethacin derivatives in acute inflammatory responses.
Case Studies
Several case studies have reported on the use of indomethacin and its derivatives in various clinical settings:
- Alzheimer's Disease : A study assessing the long-term effects of indomethacin on Alzheimer's patients found no significant cognitive decline in those treated with the drug over one year. This suggests potential neuroprotective effects that could be enhanced by NO modification .
- Pediatric Patients : Long-term outcomes in pediatric patients treated with indomethacin for paroxysmal hemicrania indicated that many could discontinue therapy without recurrence of symptoms, although side effects were noted in a significant portion .
- Gastrointestinal Effects : Research indicates that traditional NSAIDs like indomethacin can cause gastrointestinal injuries due to their effects on mucosal integrity. The introduction of nitric oxide may mitigate some of these adverse effects by enhancing mucosal blood flow and promoting healing .
Data Summary
Study Type | Findings | |
---|---|---|
In Vitro Assays | This compound showed better inhibition of serum protein denaturation than indomethacin/aspirin | Enhanced anti-inflammatory activity |
Clinical Trials | Indomethacin improved recovery times in COVID-19 patients | Potential for acute inflammatory response |
Case Studies | Long-term treatment with indomethacin showed no cognitive decline in Alzheimer's patients | Possible neuroprotective effects |
Q & A
Basic Research Questions
Q. What distinguishes NO-Indomethacin’s mechanism of action from traditional NSAIDs like indomethacin?
this compound is a hybrid molecule combining indomethacin (a non-selective COX-1/COX-2 inhibitor) with a nitric oxide (NO)-donating moiety. This dual mechanism allows it to retain anti-inflammatory and analgesic properties while reducing gastrointestinal (GI) toxicity via NO-mediated vasodilation and mucosal protection. Methodologically, researchers should compare GI injury biomarkers (e.g., prostaglandin E2 levels, histopathological scoring) and COX inhibition assays between this compound and indomethacin in preclinical models .
Q. What in vitro models are appropriate for assessing the anti-inflammatory activity of this compound?
Key models include:
- COX enzyme inhibition assays to quantify IC50 values for COX-1 and COX-2.
- Cell-based inflammation models (e.g., LPS-stimulated macrophages) to measure cytokine suppression (IL-6, TNF-α) and NO release kinetics.
- Cancer cell lines (e.g., pancreatic PaCa-2 cells) to evaluate growth inhibition (IC50 = 82 μM for this compound vs. >1,000 μM for indomethacin) .
Q. What are the key pharmacokinetic considerations when studying this compound?
Researchers must account for the dual release kinetics of indomethacin and NO. Methods include:
- High-performance liquid chromatography (HPLC) or mass spectrometry to quantify plasma/tissue concentrations of indomethacin and NO metabolites (e.g., nitrites/nitrates).
- Tissue distribution studies to assess bioavailability in target organs (e.g., GI tract, tumors) .
Advanced Research Questions
Q. How can researchers design experiments to resolve contradictions in this compound’s anticancer efficacy across studies?
Discrepancies may arise from variations in dosing, cell lines, or experimental conditions. Methodological strategies include:
- Dose-response standardization using multiple cancer models (e.g., colorectal, pancreatic) to identify tissue-specific effects.
- Mechanistic studies to isolate NO’s role (e.g., co-administering NO scavengers or NOS inhibitors).
- Combinatorial approaches testing synergy with chemotherapeutics .
Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound toxicity studies?
- Nonlinear regression models (e.g., log-dose vs. response) to calculate EC50/IC50 values and compare potency with indomethacin.
- ANOVA with post-hoc tests to evaluate group differences in toxicity endpoints (e.g., mucosal damage scores, renal function markers).
- Power analysis to ensure sufficient sample sizes for detecting clinically relevant effects .
Q. How should researchers address the differential effects of this compound’s spacer groups on pharmacological activity?
Structural variations in spacer groups (e.g., in NO-ASA vs. This compound) impact NO release rates and bioavailability. Methods include:
- Comparative molecular dynamics simulations to model spacer interactions with COX enzymes.
- In vivo pharmacokinetic studies measuring spacer-specific metabolite profiles.
- Functional assays correlating spacer length/chemistry with anti-inflammatory efficacy .
Q. What methodologies are critical for elucidating the role of nitric oxide in this compound’s therapeutic effects?
- Real-time NO detection in tissues using fluorescent probes (e.g., DAF-FM) or electrochemical sensors.
- Gene expression profiling of NO-regulated pathways (e.g., NF-κB, PI3K/Akt).
- Knockout models (e.g., eNOS⁻/⁻ mice) to isolate endogenous NO contributions .
Q. Data Analysis and Interpretation
Q. How can meta-analysis frameworks be applied to synthesize preclinical data on this compound’s efficacy?
- Systematic literature reviews to aggregate data from heterogeneous studies (e.g., varying doses, models).
- Meta-regression to identify moderators (e.g., species, administration route) influencing outcomes.
- Risk-of-bias assessment using tools like SYRCLE for animal studies to ensure data validity .
Q. What strategies mitigate confounding factors in comparative studies of this compound and conventional NSAIDs?
- Matched experimental designs controlling for variables like age, sex, and genetic background.
- Blinded histological scoring of GI/renal tissues to reduce observer bias.
- Longitudinal pharmacokinetic monitoring to account for inter-individual metabolic differences .
Q. Ethical and Translational Considerations
Q. How should researchers balance this compound’s preclinical promise with ethical imperatives in early-phase trials?
Eigenschaften
IUPAC Name |
4-nitrooxybutyl (2R)-2-acetamido-3-[2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetyl]sulfanylpropanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H30ClN3O9S/c1-17-22(15-26(34)42-16-24(30-18(2)33)28(36)40-12-4-5-13-41-32(37)38)23-14-21(39-3)10-11-25(23)31(17)27(35)19-6-8-20(29)9-7-19/h6-11,14,24H,4-5,12-13,15-16H2,1-3H3,(H,30,33)/t24-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRJSAIFPCMOTPZ-DEOSSOPVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1C(=O)C3=CC=C(C=C3)Cl)C=CC(=C2)OC)CC(=O)SCC(C(=O)OCCCCO[N+](=O)[O-])NC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C2=C(N1C(=O)C3=CC=C(C=C3)Cl)C=CC(=C2)OC)CC(=O)SC[C@@H](C(=O)OCCCCO[N+](=O)[O-])NC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H30ClN3O9S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20431392 | |
Record name | NO-Indomethacin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20431392 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
620.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
301838-28-8 | |
Record name | NO-Indomethacin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20431392 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.